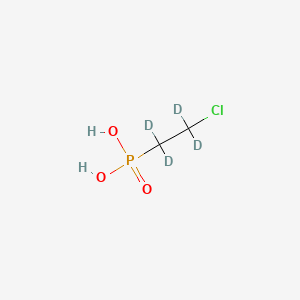
4-对乙酰氨基酚-d3 硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetaminophen-d3 Sulfate is a deuterated metabolite of Acetaminophen . It is used in research and as a reference standard for highly accurate and reliable data analysis .
Molecular Structure Analysis
The molecular formula of 4-Acetaminophen-d3 Sulfate is C8H6D3NO5S . The molecular weight is 234.24 .科学研究应用
性激素硫酸化修饰:对乙酰氨基酚修饰性激素的硫酸化。它的使用导致不同人群中硫酸化性激素的独特耗竭模式。这引发了对其对激素稳态的影响的担忧,并提示了对乙酰氨基酚在疼痛管理中的作用机制的改变 (Cohen et al., 2018)。
动物组织中的对乙酰氨基酚代谢物:已经开发出一种多基质方法来测定动物组织中的对乙酰氨基酚及其代谢物,包括对乙酰氨基酚硫酸盐 (PS)。这有助于理解兽医应用中的药物残留 (Pietruk et al., 2021)。
对乙酰氨基酚的环境降解:无定形 Co(OH)2 纳米笼已被用作过氧一硫酸盐活化剂,用于高效降解水中的对乙酰氨基酚,突出了其在水处理和去除有机污染物方面的潜力 (Qi et al., 2020)。
对乙酰氨基酚硫酸化的变异性:人胎肝对乙酰氨基酚硫酸化的个体间差异很大,这对药物遗传学研究和理解药物引起的出生缺陷风险具有影响 (Adjei et al., 2008)。
巨噬细胞在对乙酰氨基酚肝毒性中的功能:已经研究了肝巨噬细胞在对乙酰氨基酚肝毒性中的作用,表明调节巨噬细胞活性可以影响对乙酰氨基酚引起的组织损伤 (Laskin et al., 1995)。
人类的对乙酰氨基酚代谢:一项关于人类对乙酰氨基酚代谢的研究鉴定了各种代谢物,包括其硫酸盐共轭物,提供了对其药代动力学和与其他药物潜在相互作用的见解 (Mrochek et al., 1974)。
去除受污染水中的对乙酰氨基酚:使用圆柱形光反应器中的 UVC/S2O82- 工艺去除受污染水中的对乙酰氨基酚的研究提供了对水净化和环境安全方法的见解 (Moussavi et al., 2017)。
安全和危害
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Acetaminophen-d3 Sulfate. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers A paper titled “Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study” provides compelling evidence for genetic variance in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively .
作用机制
Target of Action
4-Acetaminophen-d3 Sulfate, a deuterium-labeled derivative of 4-Acetaminophen Sulfate , shares the same primary targets as its parent compound, Acetaminophen . Acetaminophen primarily acts on the central nervous system and interferes with pain impulses .
Mode of Action
It is believed that they inhibit the synthesis of prostaglandins in the central nervous system by blocking the enzyme cyclooxygenase . This results in a decrease in the formation of pain mediators .
Biochemical Pathways
Acetaminophen is metabolized in the liver, and to a lesser extent in the kidney and intestine . The major metabolic pathways are glucuronidation and sulfation, which convert the drug into pharmacologically inactive metabolites . A minor fraction of the drug is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is highly reactive and can bind to sulfhydryl groups .
Pharmacokinetics
The pharmacokinetics of 4-Acetaminophen-d3 Sulfate would be expected to be similar to that of its parent compound, Acetaminophen . After administration, Acetaminophen is primarily metabolized in the liver. The central and peripheral volume distributions were found to be 7.87 and 8.87 L/70 kg, respectively . The estimated clearance (CL) was 0.58 L/h/70 kg .
Result of Action
The primary therapeutic effects of Acetaminophen and its derivatives are analgesia (pain relief) and antipyresis (fever reduction) . These effects are achieved through the inhibition of prostaglandin synthesis in the central nervous system, which in turn reduces pain and fever .
属性
IUPAC Name |
[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670070 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020718-78-8 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)




![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)



